molecular formula C17H12N4O B12406783 A1AR antagonist 2

A1AR antagonist 2

Cat. No.: B12406783
M. Wt: 288.30 g/mol
InChI Key: HLNXFOVLLWEQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A1AR antagonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods for synthesizing adenosine receptor antagonists often involve the use of nucleophilic substitution reactions, cyclization reactions, and various purification techniques .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

A1AR antagonist 2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

A1AR antagonist 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptor antagonists.

    Biology: Investigated for its role in modulating cellular signaling pathways and its effects on various biological processes.

    Medicine: Explored for its potential therapeutic applications in treating conditions such as heart failure, arrhythmias, and neurodegenerative diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery

Mechanism of Action

A1AR antagonist 2 exerts its effects by binding to the A1 adenosine receptor and blocking its activation by endogenous adenosine. This inhibition prevents the downstream signaling pathways associated with the receptor, which include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels. The molecular targets and pathways involved in this mechanism are critical for understanding the compound’s therapeutic potential .

Comparison with Similar Compounds

A1AR antagonist 2 is unique in its high affinity and selectivity for the A1 adenosine receptor compared to other adenosine receptor antagonists. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetic properties, and specific therapeutic applications.

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

2-amino-4-(3-hydroxyphenyl)-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C17H12N4O/c18-10-14-15(11-5-2-1-3-6-11)20-17(19)21-16(14)12-7-4-8-13(22)9-12/h1-9,22H,(H2,19,20,21)

InChI Key

HLNXFOVLLWEQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)C3=CC(=CC=C3)O)C#N

Origin of Product

United States

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